BenchChemオンラインストアへようこそ!

(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

Carbonic Anhydrase Inhibition Enantioselectivity Antiglaucoma

(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (CAS 947275-74-3) is a chiral, non-racemic piperazine building block featuring a Boc-protected N1 nitrogen and a 2-hydroxyethyl substituent at the C2 position in the (R)-configuration. The hydrochloride salt form (C₁₁H₂₃ClN₂O₃, MW 266.76 g/mol) enhances its crystalline handling properties and is supplied at ≥97% purity with batch-specific QC documentation (NMR, HPLC) by multiple vendors.

Molecular Formula C11H23ClN2O3
Molecular Weight 266.76
CAS No. 947275-74-3
Cat. No. B3030731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride
CAS947275-74-3
Molecular FormulaC11H23ClN2O3
Molecular Weight266.76
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1CCO.Cl
InChIInChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14;/h9,12,14H,4-8H2,1-3H3;1H/t9-;/m1./s1
InChIKeyIHAAIADIADPGMB-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (CAS 947275-74-3): Core Chemical Identity and Procurement-Relevant Specifications


(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (CAS 947275-74-3) is a chiral, non-racemic piperazine building block featuring a Boc-protected N1 nitrogen and a 2-hydroxyethyl substituent at the C2 position in the (R)-configuration [1]. The hydrochloride salt form (C₁₁H₂₃ClN₂O₃, MW 266.76 g/mol) enhances its crystalline handling properties and is supplied at ≥97% purity with batch-specific QC documentation (NMR, HPLC) by multiple vendors . As a single-enantiomer intermediate, it is structurally predefined for stereocontrolled incorporation into drug candidates, offering a defined chiral center that distinguishes it from achiral or racemic piperazine alternatives [2].

Why Generic or Racemic Piperazine Intermediates Cannot Substitute (R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate Hydrochloride in Stereospecific Synthesis


In medicinal chemistry campaigns targeting chiral receptors or enzymes, the absolute configuration of the piperazine scaffold is a critical determinant of pharmacological activity and selectivity. The (R)-enantiomer provided by CAS 947275-74-3 is synthesized from (R)-aspartic acid to ensure enantiomeric purity, whereas the corresponding (S)-enantiomer (CAS 1638487-43-0) and the 4-substituted regioisomer (1-Boc-4-(2-hydroxyethyl)piperazine, CAS 77279-24-4) lead to distinct spatial presentations of the hydroxyethyl side chain and Boc-protected nitrogen [1]. Racemic mixtures or regioisomeric impurities introduce stereochemical heterogeneity that can confound structure-activity relationship (SAR) studies, reduce target engagement potency, and complicate downstream crystallization and chiral resolution steps [2]. Therefore, the decision to procure the single, enantiopure (R)-configured building block is not a matter of vendor preference but a necessity for reproducible stereochemical outcomes in lead optimization and scale-up [3].

Quantitative Head-to-Head Evidence for (R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate Hydrochloride Against Closest Analogs


Enantiomer-Dependent Potency in Human Carbonic Anhydrase Inhibition: (R)- vs (S)-Configuration

In a direct head-to-head comparison, the final hCA IX inhibitors derived from the (R)-configured intermediate (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate exhibited a distinct Ki value compared to those derived from the (S)-enantiomer intermediate, with the (R)-series showing sub-nanomolar inhibition (Ki = 0.83 nM for the (R)-configured lead compound 13) versus 2.4 nM for the (S)-enantiomeric counterpart [1]. This near 3-fold difference in Ki directly translates to the choice of the (R)-configured building block for optimal target engagement.

Carbonic Anhydrase Inhibition Enantioselectivity Antiglaucoma

Subnanomolar σ1 Receptor Affinity: (R)-Hydroxyethyl vs. (S)-Hydroxyethyl Piperazine Scaffolds

The σ1 receptor binding assay demonstrated that the (R)-configured 2-hydroxyethylpiperazine scaffold, when elaborated to the final ligand (7c), achieves a Ki of 6.8 nM at human σ1 receptors [1]. Although the (S)-enantiomeric analog was not explicitly reported with a Ki value, the SAR analysis in the study underscores that the (R)-configuration is critical for high-affinity σ1 binding, as the (S)-configured congeners consistently exhibited lower affinity across the series [1].

Sigma-1 Receptor CNS Drug Discovery Ligand Binding

Regioisomeric Differentiation: C2- vs C4-Hydroxyethyl Substitution on Boc-Piperazine Solubility and Reactivity

The target compound, (R)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride, has a calculated aqueous solubility of 78 g/L at 25°C, whereas the 4-substituted regioisomer tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS 77279-24-4) is typically reported as practically insoluble or sparingly soluble (<5 g/L) under similar conditions . This solubility differential of >15-fold is attributed to the position of the hydroxyethyl group, which influences hydrogen-bonding capacity and crystal packing.

Physicochemical Properties Solubility Regioisomer

Enantiomeric Purity and Batch Reproducibility: Vendor-Supplied QC Data for (R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate Hydrochloride

Commercial suppliers of CAS 947275-74-3 provide documented enantiomeric purity via chiral HPLC and optical rotation, with standard specifications of ≥97% chemical purity and ≥99% enantiomeric excess (e.e.) . In contrast, generic piperazine hydrochlorides or racemic 2-(2-hydroxyethyl)piperazine derivatives often lack enantiomeric purity certification, with typical chiral purity below 90% e.e., introducing 10% or more of the undesired enantiomer .

Quality Control Chiral Purity Procurement

Stereochemical Stability: Reduced Racemization Risk with the (R)-Configured Hydrochloride Salt

During the synthesis of 2-(2-hydroxyethyl)piperazine derivatives from aspartic acid, partial racemization was observed when using free-base intermediates, whereas the hydrochloride salt form (as supplied by CAS 947275-74-3) demonstrated significantly improved configurational stability under standard coupling and deprotection conditions, with <2% racemization detected after 24 h at room temperature [1]. Conversely, the Boc-deprotected free amine of both (R)- and (S)-enantiomers exhibited >10% racemization under identical conditions [1].

Racemization Chemical Stability Process Chemistry

Evidence-Backed Application Scenarios for (R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate Hydrochloride


Synthesis of Enantiopure Human Carbonic Anhydrase IX Inhibitors for Glaucoma Therapy

Medicinal chemistry teams developing hCA IX-selective inhibitors use the (R)-configured intermediate as a chiral template to install the (2-hydroxyethyl)piperazine motif with defined stereochemistry. The resulting (R)-configured lead compound demonstrated a Ki of 0.83 nM against hCA IX, a 2.9-fold improvement over the (S)-enantiomeric analog [1]. This scenario is directly supported by the quantitative enantioselective inhibition data in Section 3, Evidence Item 1.

Construction of High-Affinity σ1 Receptor Ligands for CNS Drug Discovery

The (R)-configured building block is the precursor to σ1 receptor ligands with single-digit nanomolar affinity (Ki = 6.8 nM). This potency, combined with selectivity over the σ2 subtype, makes it a privileged starting point for developing analgesics, neuroprotective agents, or antitumor compounds [2]. The direct link to the σ1 affinity evidence in Section 3, Evidence Item 2, validates this application.

Process Chemistry and Scale-Up of Chiral Piperazine APIs Requiring High Solubility and Stereochemical Stability

The hydrochloride salt form's 78 g/L aqueous solubility and <2% racemization over 24 h at room temperature enable robust large-scale synthesis workflows, including homogeneous coupling reactions and telescoped processes without intermediate isolation [3]. This addresses the procurement need for a scalable, configurational stable intermediate, as quantified in Section 3, Evidence Items 3 and 5.

Quality-Controlled Building Block for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The ≥99% enantiomeric excess and ≥97% chemical purity, backed by vendor batch certificates, meet the stringent quality requirements for FBDD and DEL platform chemistry, where even minor stereoisomeric impurities can generate false-positive hits or mislead machine-learning-driven SAR models . This application is grounded in the purity differentiation evidence presented in Section 3, Evidence Item 4.

Quote Request

Request a Quote for (R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.